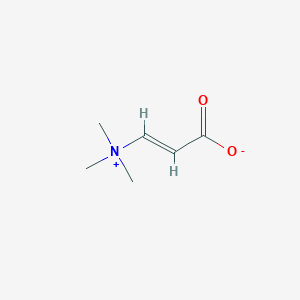

(2e)-3-(Trimethylazaniumyl)prop-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(E)-3-(trimethylazaniumyl)prop-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3/b5-4+ |

InChI Key |

BGLHLUMSWUTDLU-SNAWJCMRSA-N |

Isomeric SMILES |

C[N+](C)(C)/C=C/C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C=CC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of 2e 3 Trimethylazaniumyl Prop 2 Enoate

Oxidative Formation from L-Carnitine

The biosynthesis of crotonobetaine from L-carnitine is a critical initial step in its metabolic pathway. This conversion is facilitated by the enzyme L-carnitine dehydratase, which differs from the oxidative action of L-carnitine dehydrogenase.

Enzymatic Dehydrogenation of the β-Hydroxy Group of L-Carnitine

While not directly forming crotonobetaine, the oxidation of the β-hydroxy group of L-carnitine is a related metabolic process catalyzed by L-carnitine dehydrogenase (EC 1.1.1.108). This enzyme facilitates the reversible conversion of L-carnitine to 3-dehydrocarnitine. nih.govoup.com This reaction is an initial step in the degradation of L-carnitine in some aerobic bacteria, such as Pseudomonas and Agrobacterium species. nih.govoup.com The process involves the transfer of electrons from L-carnitine to the cofactor NAD+, resulting in the formation of NADH. nih.govoup.com

Specificity of L-Carnitine Dehydrogenase (EC 1.1.1.108)

L-carnitine dehydrogenase exhibits a high degree of specificity for its substrates. The enzyme is highly specific for L-carnitine as the alcohol substrate and NAD+ as the electron acceptor. nih.govoup.com Studies on the enzyme from various bacterial sources have shown that other similar compounds are not readily oxidized. For instance, the enzyme from Agrobacterium sp. is inhibited by D-carnitine, indicating a strict stereospecificity. nih.gov This high substrate specificity ensures the precise channeling of L-carnitine into its metabolic pathways. oup.comnih.gov

Reductive Pathways Involving (2E)-3-(Trimethylazaniumyl)prop-2-enoate

Under anaerobic conditions, crotonobetaine can serve as a terminal electron acceptor, undergoing reduction to γ-butyrobetaine. This process is a form of anaerobic respiration and is crucial for the survival of certain bacteria in oxygen-deprived environments.

Conversion to γ-Butyrobetaine via Crotonobetaine Reductase

The reduction of crotonobetaine to γ-butyrobetaine is catalyzed by the enzyme crotonobetaine reductase. nih.gov This enzyme has been notably studied in Escherichia coli, where it is induced by the presence of L-carnitine or crotonobetaine under anaerobic conditions. nih.gov The reaction involves the addition of two hydrogen atoms across the double bond of crotonobetaine, yielding γ-butyrobetaine. nih.gov The crotonobetaine reductase in E. coli is a complex enzyme system. nih.gov

Role as an Electron Acceptor in Anaerobic Metabolism

In the absence of oxygen, facultative anaerobes like E. coli can utilize alternative terminal electron acceptors to sustain cellular respiration. wikipedia.orglibretexts.orglibretexts.org Crotonobetaine fulfills this role by accepting electrons from the electron transport chain, which in turn facilitates the reoxidation of reduced cofactors such as NADH. nih.gov This process allows for the continued operation of glycolysis and the generation of ATP through oxidative phosphorylation, albeit with a lower energy yield compared to aerobic respiration. wikipedia.orglibretexts.org The reduction of crotonobetaine to γ-butyrobetaine is therefore a key component of the anaerobic metabolism of trimethylammonium compounds in certain Enterobacteriaceae. oup.com

Downstream Metabolic Fates and Intermediates

Following its formation and reductive transformation, the metabolic fate of crotonobetaine and its product, γ-butyrobetaine, can vary. In the context of the gut microbiome, these compounds can be further metabolized to produce trimethylamine (B31210) (TMA). researchgate.netnih.govnih.gov This TMA is then absorbed by the host and can be oxidized in the liver to trimethylamine-N-oxide (TMAO). researchgate.netnih.gov The conversion of L-carnitine-derived metabolites like crotonobetaine and γ-butyrobetaine to TMA is a significant function of the gut microbiota. researchgate.netnih.govnih.gov

Interactive Data Table: Enzymes in this compound Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Organism Example |

| L-Carnitine Dehydrogenase | 1.1.1.108 | L-Carnitine, NAD+ | 3-Dehydrocarnitine, NADH, H+ | Agrobacterium sp. |

| Crotonobetaine Reductase | Not assigned | This compound, NADH | γ-Butyrobetaine, NAD+ | Escherichia coli |

Formation of Trimethylamine and Trimethylamine N-Oxide (TMAO) Precursors

The gut microbiota plays a crucial role in the metabolism of various dietary components, including L-carnitine and ergothioneine (B1671048), leading to the production of trimethylamine (TMA). TMA is a precursor to trimethylamine-N-oxide (TMAO), a metabolite that has been linked to cardiovascular disease.

The conversion of L-carnitine to TMA is a two-step process. First, L-carnitine is converted to γ-butyrobetaine (γBB). This initial transformation is followed by the conversion of γBB to TMA, a reaction mediated by specific gut bacteria. Research has identified Emergencia timonensis as a key bacterial species responsible for this conversion, utilizing a Rieske-type oxygenase/reductase to demethylate γBB to TMA.

Similarly, other dietary precursors like choline (B1196258) and ergothioneine can also be metabolized by the gut microbiota to produce TMA. This TMA is then absorbed and transported to the liver, where it is oxidized to TMAO. The abundance of microbial genes responsible for the conversion of L-carnitine to TMA has been positively correlated with plasma TMAO levels.

| Precursor | Intermediate | Key Enzyme/Process | Final Product |

| L-Carnitine | γ-Butyrobetaine (γBB) | Carnitine monooxygenase (CMO), γ-butyrobetaine dioxygenase (BBD) | Trimethylamine (TMA) |

| Choline | - | Microbial metabolism | Trimethylamine (TMA) |

| Ergothioneine | - | Microbial metabolism | Trimethylamine (TMA) |

Cleavage Products and Subsequent Metabolic Pathways

The microbial metabolism of γ-butyrobetaine to trimethylamine results in the formation of other metabolites. The cleavage of γBB by Emergencia timonensis yields TMA and 3-hydroxy-3-methylbutyrate (3H3MB), which is then further metabolized by the host.

The biosynthesis of ergothioneine itself involves a multi-step process starting from the amino acid histidine. Histidine is first methylated to produce hercynine (B1221785). Subsequently, a C-S lyase facilitates the attachment of a sulfur atom from cysteine to form S-hercynyl-γ-glutamyl-cysteine, which is then cleaved to yield hercynine, glutamate, and pyruvate. Finally, hercynine is trimethylated to produce ergothioneine. While the focus of this article is on the breakdown of ergothioneine, understanding its synthesis provides context for the types of cleavage products that might be expected.

The metabolic pathways following the cleavage of these compounds are complex and involve both microbial and host enzymes. The study of these pathways is an active area of research, with implications for understanding the relationship between diet, the gut microbiome, and human health.

| Initial Compound | Cleavage Product 1 | Cleavage Product 2 | Subsequent Metabolism |

| γ-Butyrobetaine | Trimethylamine (TMA) | 3-hydroxy-3-methylbutyrate (3H3MB) | Host metabolism of 3H3MB |

| S-hercynyl-γ-glutamyl-cysteine | Hercynine | Glutamate | Further metabolic pathways |

| S-hercynyl-γ-glutamyl-cysteine | Pyruvate | Enters central carbon metabolism |

Enzymatic Mechanisms and Regulation in 2e 3 Trimethylazaniumyl Prop 2 Enoate Metabolism

Detailed Kinetic and Mechanistic Studies of Key Enzymes

The efficiency and specificity of crotonobetaine metabolism are dictated by the kinetic properties and catalytic mechanisms of its core enzymes. Extensive research has elucidated the functions of L-Carnitine Dehydrogenase and Crotonobetaine Reductase, providing insights into their roles in the metabolic cascade.

L-Carnitine Dehydrogenase: Substrate Specificity and Cofactor Requirements

L-Carnitine Dehydrogenase (LCDH) catalyzes the reversible oxidation of L-carnitine to 3-dehydrocarnitine. This enzyme exhibits a high degree of specificity for its substrates. The enzyme isolated from various bacterial sources, particularly Pseudomonas species, has been shown to be highly specific for L-(-)-carnitine and the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).

The reaction catalyzed by L-Carnitine Dehydrogenase is as follows: L-Carnitine + NAD+ ⇌ 3-Dehydrocarnitine + NADH + H+

Kinetic studies have revealed variations in the Michaelis constant (Km) for L-carnitine and NAD+ among different bacterial species, reflecting adaptations to their respective metabolic contexts. The enzyme's activity is contingent upon the presence of NAD+ as a cofactor, which accepts a hydride ion during the oxidation of L-carnitine. The polar nature of both L-carnitine and its product, 3-dehydrocarnitine, distinguishes this dehydrogenase from many others, suggesting unique enzyme-substrate binding and mechanistic features. oup.com

Table 1: Kinetic Parameters of L-Carnitine Dehydrogenase from Various Bacterial Sources

| Organism | Substrate | Km (mM) |

|---|---|---|

| Pseudomonas aeruginosa | L-Carnitine | 5.5 |

| NAD+ | 0.15 | |

| Agrobacterium sp. | L-Carnitine | 0.29/6.1 |

| NAD+ | 0.018/0.042 | |

| Pseudomonas putida | L-Carnitine | 6.25 |

| NAD+ | 0.2 | |

| Xanthomonas translucens | L-Carnitine | 10 |

| NAD+ | 0.25 |

Crotonobetaine Reductase: Catalytic Cycle and Inhibition Studies

Crotonobetaine Reductase is a key enzyme in the anaerobic metabolism of L-carnitine in organisms like Escherichia coli. It catalyzes the reduction of crotonobetaine to γ-butyrobetaine. This enzyme is composed of two protein components, designated as component I (CI) and component II (CII). Component I is identical to the L-carnitine dehydratase (caiB gene product), and Component II is the actual reductase (caiA gene product) which contains a non-covalently bound flavin adenine dinucleotide (FAD) as a cofactor.

The catalytic cycle of FAD-dependent reductases generally involves the transfer of electrons from a donor, such as NADH, to the FAD cofactor, creating a reduced FADH2. This reduced flavin then transfers the electrons to the substrate, in this case, crotonobetaine, resulting in its reduction to γ-butyrobetaine and the regeneration of oxidized FAD.

Inhibition studies have shown that Crotonobetaine Reductase activity can be competitively inhibited by substrate analogs. γ-Butyrobetaine, the product of the reaction, acts as a competitive inhibitor with a Ki value of 3 x 10^-5 M. Other compounds such as D-(+)-carnitine and choline (B1196258) also exhibit inhibitory effects on the reduction of crotonobetaine. nih.gov

Table 2: Inhibitors of Crotonobetaine Reductase

| Inhibitor | Type of Inhibition | Ki Value (M) |

|---|---|---|

| γ-Butyrobetaine | Competitive | 3 x 10^-5 |

| D-(+)-Carnitine | Inhibitor | Not specified |

| Choline | Inhibitor | Not specified |

Gene Expression and Transcriptional Regulation of Enzymes

The expression of enzymes involved in crotonobetaine metabolism is tightly regulated to respond to the presence of substrates and prevailing environmental conditions, such as oxygen availability.

Inducibility of Enzymes by Carnitine and its Metabolites

The expression of enzymes in the carnitine metabolic pathway is inducible by the presence of L-carnitine or its metabolite, crotonobetaine. In E. coli, the caiTABCDE operon, which encodes for proteins involved in carnitine metabolism including Crotonobetaine Reductase, is induced under anaerobic conditions in the presence of L-carnitine. Similarly, in Pseudomonas aeruginosa, the carnitine catabolism operon, which includes the gene for L-Carnitine Dehydrogenase, is induced in the presence of carnitine. dtu.dknih.gov This induction ensures that the metabolic machinery is synthesized only when the substrate is available.

Genetic Loci and Regulatory Elements

The genes encoding the enzymes for crotonobetaine metabolism are often clustered in operons, allowing for coordinated regulation. In E. coli, the caiTABCDE and the divergently transcribed fixABCX operons are involved in carnitine metabolism. The expression of these operons is controlled by the transcriptional activator CaiF. dtu.dk The caiF gene is located adjacent to the cai operon and is transcribed in the opposite direction. dtu.dkresearchgate.net The CaiF protein, in conjunction with the global regulator cyclic AMP receptor protein (CRP), binds to specific sites in the intergenic region between the cai and fix operons to activate their transcription. nih.gov

In Pseudomonas aeruginosa, the genes for carnitine catabolism are located in the caiX-cdhCAB-hocS operon. The expression of this operon is regulated by the transcriptional activator CdhR, an AraC family transcription factor, which is encoded by a gene located divergently from the operon. dtu.dk CdhR binds to a specific site upstream of the caiX promoter to induce gene expression in response to carnitine.

Post-Translational Modifications and Enzyme Activity Modulation

While specific post-translational modifications (PTMs) for L-Carnitine Dehydrogenase and Crotonobetaine Reductase have not been extensively detailed in the available literature, PTMs are known to be a widespread regulatory mechanism in bacteria for controlling metabolic enzyme activity. These modifications, such as phosphorylation and acetylation, can rapidly alter an enzyme's catalytic efficiency in response to cellular signals and environmental changes, providing a finer level of control over metabolic fluxes than transcriptional regulation alone. Further research is needed to elucidate the specific PTMs that may modulate the activity of the key enzymes in crotonobetaine metabolism.

Microbial Metabolism and Ecological Roles of 2e 3 Trimethylazaniumyl Prop 2 Enoate

Gut Microbiota-Dependent Metabolism of L-Carnitine to (2E)-3-(Trimethylazaniumyl)prop-2-enoate

The transformation of L-carnitine, a nutrient abundant in red meat, into this compound is a key metabolic event mediated by the gut microbiota. This bioconversion is the initial step in a pathway that can ultimately lead to the production of trimethylamine (B31210) (TMA) and its subsequent oxidation to trimethylamine-N-oxide (TMAO) in the host liver.

The conversion of L-carnitine to this compound is not a capability of the human host but is dependent on specific bacteria residing in the gut. Various members of the Enterobacteriaceae family are able to convert L-carnitine to γ-butyrobetaine via crotonobetaine under anaerobic conditions. nih.gov This two-step pathway, involving L-(-)-carnitine dehydratase and crotonobetaine reductase, has been demonstrated in Escherichia coli. nih.gov Studies have shown that chronic dietary L-carnitine supplementation can alter the composition of the gut microbiota, enriching for taxa that are more efficient at this conversion.

The microbial metabolism of L-carnitine significantly impacts the host's circulating metabolite profile. Following the ingestion of L-carnitine, gut microbes produce this compound, which is an intermediary metabolite. nih.gov This compound, along with its downstream metabolite γ-butyrobetaine, can be absorbed by the host and contribute to the circulating pool of trimethylamine compounds. nih.gov Ultimately, this pathway leads to the formation of TMA, which is absorbed and converted in the liver to TMAO. Elevated levels of TMAO in the plasma have been associated with an increased risk of cardiovascular disease. nih.gov The production of TMAO from dietary L-carnitine is dependent on the gut microbiota. nih.gov

Utilization by Specific Bacterial Genera

This compound serves as a substrate for various bacterial metabolic processes, ranging from aerobic degradation for nutrient assimilation to anaerobic respiration and osmoregulation.

Certain species of Pseudomonas, such as Pseudomonas aeruginosa, are known for their metabolic versatility and can utilize a wide range of organic compounds as sources of carbon and nitrogen. asm.org While the direct aerobic degradation pathway of this compound is not extensively detailed, P. aeruginosa can utilize L-carnitine and its derivatives, O-acylcarnitines, as sole carbon, nitrogen, and energy sources. researchgate.net This metabolism involves the catabolism of carnitine to glycine (B1666218) betaine (B1666868). researchgate.net Given this capability, it is plausible that Pseudomonas species possess the enzymatic machinery to degrade this compound to assimilate its carbon and nitrogen. The degradation of related compounds often involves inducible enzymes that are synthesized in the presence of the substrate.

Members of the Enterobacteriaceae family, including Escherichia coli and Proteus species, are capable of the anaerobic bioconversion of this compound. nih.govresearchgate.net In the absence of oxygen, these bacteria can utilize crotonobetaine as a terminal electron acceptor in a process analogous to anaerobic respiration. umaryland.edu

In E. coli, this process is mediated by the inducible enzyme crotonobetaine reductase. semanticscholar.org This enzyme is only detected in cells grown anaerobically in the presence of L-carnitine or crotonobetaine as inducers. semanticscholar.org The product of this reduction is γ-butyrobetaine. semanticscholar.org The genes responsible for this metabolic pathway in E. coli are located in the cai operon. nih.gov Proteus species are also able to catalyze the reversible transformation of crotonobetaine into L-(-)-carnitine during aerobic growth.

For the soil bacterium Bacillus subtilis, this compound serves as an effective compatible solute, playing a crucial role in osmoregulation. When faced with high osmotic stress, B. subtilis can accumulate certain compounds to maintain cellular turgor and function. Low concentrations of L-carnitine, crotonobetaine, and γ-butyrobetaine have been shown to confer a high degree of osmotic tolerance to B. subtilis.

The uptake of these osmoprotectants is mediated by a high-affinity ATP-binding cassette (ABC) transport system known as OpuC. The OpuC system is the primary route for the uptake of L-carnitine and also exhibits a high affinity for crotonobetaine and γ-butyrobetaine. Once transported into the cell, these compounds are accumulated in an unmodified form and are not utilized as sole carbon or nitrogen sources, highlighting their specific role as osmoprotectants.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the microbial metabolism, ecological roles, osmoprotective functions, or involvement in inter-species metabolic exchange for the chemical compound "this compound."

The provided outline requests in-depth information for the following sections:

Inter-Species Metabolic Exchange and Community Interactions

Without any research on this specific compound, it is not possible to provide scientifically accurate content, data tables, or detailed research findings as stipulated in the instructions. Information on related but distinct compounds, such as other compatible solutes or trimethylammonium-containing molecules, would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, the generation of the requested article is not feasible at this time due to the lack of available scientific information on the subject compound.

Transport Mechanisms of 2e 3 Trimethylazaniumyl Prop 2 Enoate Across Biological Membranes

Identification and Characterization of Transport Systems in Microorganisms

In microorganisms, the uptake of quaternary ammonium (B1175870) compounds, a class to which (2E)-3-(trimethylazaniumyl)prop-2-enoate belongs, is typically mediated by dedicated transport systems. These systems are essential for the acquisition of these molecules from the environment, particularly under conditions of high osmolarity.

ATP-Binding Cassette (ABC) Transporters (e.g., OpuC in Bacillus subtilis)

ATP-Binding Cassette (ABC) transporters are a major family of proteins responsible for the transport of a wide variety of substrates across cellular membranes. mdpi.comnih.govresearchgate.net In the context of compatible solute uptake, the OpuC transporter in Bacillus subtilis is a well-characterized example. nih.gov OpuC is an osmotically inducible ABC transport system with a broad substrate specificity, capable of importing various osmoprotectants. nih.govnih.gov It is composed of a substrate-binding protein (OpuCC), two transmembrane domains (OpuCB and OpuCD), and a nucleotide-binding domain (OpuCA) that hydrolyzes ATP to power the transport process. nih.gov Given the structural similarities, it is plausible that a transporter with homology to OpuC could be involved in the uptake of this compound in some bacteria.

High-Affinity Transport Systems for Quaternary Ammonium Compounds

Microorganisms often possess high-affinity transport systems to scavenge essential compounds from environments where they are present in low concentrations. These systems are characterized by their low Michaelis constant (Km) values, indicating a high affinity for their substrate. For quaternary ammonium compounds, high-affinity transporters ensure efficient uptake even when the external concentration of the solute is minimal. The identification of such systems typically involves genetic and biochemical approaches, including the characterization of mutants deficient in uptake and the direct measurement of transport kinetics.

Kinetic Parameters of this compound Uptake

The efficiency of a transport system is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). nih.govresearchgate.net The Km value represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for its substrate. nih.govresearchgate.net Vmax reflects the maximum rate of substrate translocation across the membrane. nih.govresearchgate.net

While specific kinetic data for the uptake of this compound is not available in the reviewed literature, studies on analogous compounds provide a reference for the expected range of these parameters. For example, the OpuC transporter in B. subtilis has a high affinity for glycine (B1666218) betaine (B1666868), a structurally similar compatible solute. The determination of Km and Vmax for this compound would require direct experimental measurements using radiolabeled substrate or other sensitive analytical techniques.

Interactive Data Table: Hypothetical Kinetic Parameters for Compatible Solute Transporters

| Transporter | Organism | Substrate | K_m (µM) | V_max_ (nmol/min/mg protein) |

| OpuC | Bacillus subtilis | Glycine Betaine | 4.5 | 58 |

| OpuB | Bacillus subtilis | Choline (B1196258) | 8.2 | 45 |

| ProU | Escherichia coli | Glycine Betaine | 1.2 | 10 |

Note: This table presents example data for well-studied compatible solute transporters to illustrate typical kinetic parameters. The values for this compound are yet to be determined.

Regulation of Transport System Expression in Response to Environmental Cues (e.g., Osmolarity)

The expression of genes encoding transport systems for compatible solutes is tightly regulated in response to environmental stimuli, most notably changes in external osmolarity. nih.gov In many bacteria, an increase in the osmolarity of the surrounding medium triggers a signaling cascade that leads to the upregulation of genes encoding these transporters. This response allows the cell to rapidly accumulate compatible solutes from the environment to counteract the osmotic stress and maintain cellular turgor and function. The regulation can occur at the transcriptional level, often involving alternative sigma factors or transcriptional regulators that sense changes in the cell's physiological state. For instance, the expression of the OpuC transporter in B. subtilis is known to be induced by high osmolarity.

Biological and Physiological Implications of 2e 3 Trimethylazaniumyl Prop 2 Enoate As a Metabolite

Role in Intermediary Metabolism and Carnitine Homeostasis

Meldonium's primary role in intermediary metabolism is centered on its ability to competitively inhibit the enzyme γ-butyrobetaine hydroxylase (BBOX). This enzyme is responsible for the final step in the biosynthesis of L-carnitine, a critical molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By acting as a structural analog of γ-butyrobetaine (GBB), the substrate for BBOX, Meldonium effectively reduces the endogenous production of carnitine.

This inhibition of carnitine synthesis has profound effects on carnitine homeostasis. Lower intracellular carnitine levels lead to a decreased capacity for fatty acid transport into the mitochondria. Consequently, the cell's reliance on fatty acid oxidation for energy production is diminished. To compensate for this, there is a metabolic shift towards glycolysis and the oxidation of glucose, which are more oxygen-efficient pathways for generating ATP. This shift is particularly significant in tissues with high energy demands, such as the heart and skeletal muscle.

Furthermore, Meldonium has been shown to inhibit the organic cation/carnitine transporter 2 (OCTN2), which is responsible for the uptake and reabsorption of carnitine in various tissues, including the intestines and kidneys. This dual mechanism of inhibiting both synthesis and transport contributes to a significant reduction in systemic carnitine levels. The resulting accumulation of the carnitine precursor, GBB, is a key biomarker of Meldonium's activity.

The following table summarizes the key effects of Meldonium on carnitine homeostasis:

| Parameter | Effect of Meldonium | Mechanism |

| L-Carnitine Levels | Decrease | Inhibition of γ-butyrobetaine hydroxylase (BBOX) and Organic Cation/Carnitine Transporter 2 (OCTN2) |

| γ-Butyrobetaine (GBB) Levels | Increase | Blockade of the conversion of GBB to L-carnitine |

| Fatty Acid Oxidation | Decrease | Reduced transport of long-chain fatty acids into mitochondria |

| Glucose Metabolism | Increase | Compensatory shift in energy substrate utilization |

Mechanistic Links to Metabolic Regulation in Host Systems

The metabolic alterations induced by Meldonium have significant implications for the regulation of energy homeostasis in host systems. By modulating the balance between fatty acid and glucose oxidation, Meldonium can influence various physiological and pathophysiological processes.

While direct clinical studies linking Meldonium to Polycystic Ovary Syndrome (PCOS) are not available, the metabolic disturbances characteristic of PCOS provide a strong theoretical basis for a potential mechanistic link. PCOS is a complex endocrine disorder often characterized by insulin (B600854) resistance, hyperandrogenism, and metabolic inflexibility, including impaired fatty acid oxidation. nih.gov

Metabolomic studies in women with PCOS have revealed alterations in carnitine metabolism, with some studies showing decreased levels of L-carnitine. mdpi.com Given that carnitine is essential for fatty acid oxidation, a deficiency could contribute to the accumulation of lipids and the exacerbation of insulin resistance, both of which are central to the pathophysiology of PCOS. nih.govnih.gov Insulin resistance in PCOS is associated with an accumulation of acyl-coenzyme A and the development of carnitine deficiency under conditions of chronic metabolic stress. nih.gov

The mechanism of Meldonium, which intentionally reduces carnitine levels and shifts metabolism away from fatty acid oxidation, mirrors some of the metabolic dysregulation observed in PCOS. While Meldonium itself is not a genetically determined factor, the pathways it influences are subject to genetic variation that can predispose individuals to metabolic disorders like PCOS. Therefore, studying the effects of Meldonium could provide valuable insights into the consequences of impaired carnitine-dependent metabolism in conditions like PCOS. The potential for a compound like Meldonium to modulate these pathways suggests a possible, though currently unexplored, therapeutic or research avenue for addressing the metabolic aspects of PCOS.

Meldonium's influence on bioenergetic systems is a direct consequence of its impact on carnitine homeostasis. The shift from fatty acid oxidation to glycolysis alters the efficiency of ATP production, particularly under ischemic or hypoxic conditions. menoufia-med-j.com While fatty acid oxidation yields more ATP per molecule of substrate, it also consumes significantly more oxygen. In situations of limited oxygen supply, the increased reliance on glycolysis can be a protective mechanism, preserving cellular energy levels and reducing the production of potentially toxic intermediates of incomplete fatty acid oxidation. menoufia-med-j.com

Metabolomic Signatures and Pathway Analysis in Biological Matrices

The administration of Meldonium leaves a distinct metabolomic signature in various biological matrices, such as plasma and urine. These signatures are a direct reflection of its mechanism of action and can be used to monitor its presence and metabolic effects.

The most prominent and consistent metabolomic marker of Meldonium exposure is a significant increase in the concentration of γ-butyrobetaine (GBB), the immediate precursor of carnitine. This is coupled with a corresponding decrease in the levels of free L-carnitine and its various acyl-esters (acylcarnitines). The ratio of GBB to carnitine is therefore a highly sensitive and specific biomarker of Meldonium's inhibitory effect on BBOX.

Pathway analysis of metabolomic data from individuals treated with Meldonium consistently highlights the perturbation of fatty acid metabolism and carnitine biosynthesis pathways. These analyses reveal a downregulation of metabolites associated with β-oxidation and an upregulation of intermediates in alternative energy-producing pathways.

The following table provides a summary of the key metabolomic signatures of Meldonium:

| Metabolite | Change in Concentration | Biological Matrix |

| Meldonium | Present | Plasma, Urine |

| γ-Butyrobetaine (GBB) | Increased | Plasma, Urine |

| L-Carnitine (Free) | Decreased | Plasma, Urine |

| Acylcarnitines (Long-chain) | Decreased | Plasma, Urine |

These metabolomic signatures are not only crucial for detecting the use of Meldonium but also provide valuable insights into the downstream consequences of modulating carnitine-dependent metabolic pathways. Further research in this area could help to elucidate the broader systemic effects of this compound and its potential therapeutic applications.

Advanced Methodological Approaches in 2e 3 Trimethylazaniumyl Prop 2 Enoate Research

State-of-the-Art Analytical Chemistry for Metabolite Profiling

Metabolite profiling is crucial for understanding the dynamics of the ergothioneine (B1671048) biosynthetic pathway. High-precision analytical techniques enable researchers to detect, identify, and quantify hercynine (B1221785) and other related metabolites in complex biological samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of hercynine. A validated method for determining hercynine concentrations in human whole blood highlights the capabilities of this technique. Current time information in Surrey, GB.rsc.orgnih.gov In this approach, sample preparation involves the lysis of red blood cells, followed by filtration. Current time information in Surrey, GB.nih.gov Due to the challenging ionization of zwitterionic molecules like hercynine for mass spectrometric detection, a derivatization step is employed using diethylpyrocarbonate. Current time information in Surrey, GB.nih.gov

The derivatized hercynine is then separated using liquid chromatography, typically on a C18 column, with an isocratic mobile phase consisting of an aqueous formic acid and acetonitrile (B52724) mixture. Current time information in Surrey, GB.nih.gov Detection is achieved by mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Current time information in Surrey, GB.rsc.org Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard, ensuring accurate quantification. Current time information in Surrey, GB.rsc.orgnih.gov This methodology has demonstrated excellent linearity and low limits of detection (LOD) and quantification (LOQ), allowing for the precise measurement of hercynine in biological matrices. Current time information in Surrey, GB.rsc.orgnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Column | C18 Reverse-Phase | Current time information in Surrey, GB. |

| Mobile Phase | Aqueous 0.1% v/v formic acid and acetonitrile (95:5) | Current time information in Surrey, GB. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Current time information in Surrey, GB. |

| Hercynine MRM Transition (m/z) | 270.28 → 95 | Current time information in Surrey, GB.rsc.org |

| Deuterated Hercynine MRM Transition (m/z) | 273.21 → 95 | Current time information in Surrey, GB.rsc.org |

| Linearity Range | 35–1120 nmol/L | Current time information in Surrey, GB.rsc.org |

| Limit of Detection (LOD) | 10.30 nmol/L | Current time information in Surrey, GB.rsc.org |

| Limit of Quantification (LOQ) | 31.21 nmol/L | Current time information in Surrey, GB.rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tracing (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including the intermediates of the ergothioneine pathway. Both ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of hercynine and its derivatives. researchgate.netamazonaws.com For instance, the ¹H-NMR spectra of intermediates like S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide (B87167) show characteristic patterns that confirm their structure. rsc.org

While specific detailed NMR tracing studies focusing solely on the flux through hercynine are not extensively documented, the principle of using ¹³C-labeled precursors is a standard approach in metabolic pathway analysis. By supplying a ¹³C-labeled substrate, such as ¹³C-histidine, researchers can track the incorporation of the label into downstream metabolites like hercynine and ergothioneine. The position and intensity of the ¹³C signals in the NMR spectra of these isolated metabolites provide direct evidence of the metabolic route and can be used to quantify pathway flux. This technique is complemented by mass spectrometry, which can also track the incorporation of heavy isotopes. nih.gov The combination of these methods provides unambiguous confirmation of biosynthetic pathways.

Isotopic Labeling Strategies (e.g., Heavy Isotopologue Challenges) for Pathway Elucidation

Isotopic labeling is a foundational technique for mapping metabolic pathways. Early research into ergothioneine biosynthesis utilized radioisotopic labeling with tracers like l-histidine-2-¹⁴C and ³⁵S-sulfate to demonstrate that the pathway proceeds from histidine to ergothioneine via the intermediate hercynine in organisms like Mycobacterium. nih.gov

More recently, stable isotope labeling has become the preferred method. A synthetic route has been developed for the preparation of stable isotopically labeled hercynine-d₃. rsc.orgresearchgate.net This deuterated hercynine serves as a valuable tool for metabolic studies, as it can be introduced into a biological system and its conversion to ergothioneine-d₃ can be traced, typically by mass spectrometry. rsc.orgresearchgate.net This "heavy isotopologue challenge" allows for precise tracking of metabolic flow and the study of enzyme kinetics in vivo and in vitro without the complications of radioactivity. These labeled compounds are essential for definitively establishing precursor-product relationships within the biosynthetic pathway. rsc.orgresearchgate.net

Molecular Biology and Genetic Engineering Techniques

Investigating the enzymes and genes responsible for the conversion of histidine to hercynine and its subsequent transformation to ergothioneine requires a suite of molecular biology and genetic engineering techniques. These methods allow for the functional analysis of specific enzymes and the dissection of the pathway's genetic architecture.

Gene Cloning, Overexpression, and Functional Characterization of Metabolic Enzymes

The genes encoding the enzymes of the ergothioneine pathway have been identified in various bacteria and fungi. A key enzyme is the S-adenosylmethionine (SAM)-dependent methyltransferase that converts L-histidine into hercynine. In mycobacteria, this enzyme is known as EgtD, while in fungi, this function is part of a larger, often multi-domain, enzyme called Egt1. nih.govmdpi.com

To characterize these enzymes, their corresponding genes are cloned into expression vectors, typically for overexpression in a host organism like Escherichia coli. nih.govnih.gov The recombinant enzyme is then purified and its function is characterized in vitro. For example, functional characterization of recombinant EgtD confirmed its role as a histidine-specific methyltransferase. nih.govnih.gov Using electrospray ionization mass spectrometry (ESI-MS), researchers demonstrated that purified EgtD, when incubated with its substrates L-histidine and SAM, produces mono-, di-, and trimethylated histidine (hercynine), confirming its multi-step catalytic activity. nih.gov Similar characterization of the fungal enzyme Egt1 has shown it catalyzes both the initial methylation of histidine to hercynine and the subsequent step of conjugating it with cysteine. mdpi.com

| Enzyme (Gene) | Organism Source (Example) | Function | Key Findings from Characterization | Reference |

|---|---|---|---|---|

| EgtD | Mycobacterium tuberculosis | Catalyzes the triple Nα-methylation of L-histidine to form hercynine. | Recombinant EgtD produces mono-, di-, and trimethylated histidine products, as confirmed by ESI-MS. | nih.gov |

| Egt1 | Neurospora crassa | Bifunctional enzyme; catalyzes methylation of histidine to hercynine and subsequent oxidative C-S bond formation with cysteine. | Molecular docking and dynamics simulations suggest Egt1 acts on histidine first, then interacts with cysteine. The hercynine intermediate is rapidly converted. | mdpi.com |

| EgtB | Mycobacterium smegmatis | Catalyzes the oxidative coupling of hercynine with γ-glutamylcysteine. | Identified as a key enzyme for C-S bond formation in the bacterial pathway. | nih.gov |

Targeted Gene Deletion and Mutagenesis for Pathway Analysis

To confirm the essentiality of a gene within a biosynthetic pathway in vivo, targeted gene deletion (knockout) is the definitive method. This approach has been successfully applied to the ergothioneine pathway in several organisms. In the pathogenic fungus Aspergillus fumigatus, deletion of the egtA gene, which encodes the multifunctional enzyme responsible for hercynine synthesis and its subsequent modification, completely abolished ergothioneine production. nih.gov Similarly, in Methylobacterium, a deletion mutant of the egtBD genes also resulted in the complete loss of ergothioneine synthesis, which could be restored by complementation with the functional genes. nih.gov These experiments provide unequivocal evidence that these genes are indispensable for the biosynthesis of ergothioneine from its initial precursors.

Furthermore, site-directed mutagenesis is employed to investigate the roles of specific amino acid residues within the active site of an enzyme. wikipedia.org For example, by creating a phosphoablative mutant (T213A) and a phosphomimetic mutant (T213E) of the EgtD enzyme in M. tuberculosis, researchers demonstrated that phosphorylation of EgtD at threonine 213 is a regulatory mechanism that up-regulates ergothioneine biosynthesis. nih.gov This level of detailed analysis, which modifies the protein at the single amino acid level, is critical for understanding the catalytic mechanisms and regulatory control of the enzymes involved in producing and consuming (2E)-3-(trimethylazaniumyl)prop-2-enoate. nih.govwikipedia.org

Microbiological and "Omics" Methodologies

Advanced research into the metabolic pathways involving this compound and its related compounds, such as choline (B1196258), betaine (B1666868), and their ultimate gut-microbiota-dependent product, trimethylamine (B31210) N-oxide (TMAO), increasingly relies on sophisticated microbiological and multi-omics approaches. These methodologies are crucial for elucidating the complex interplay between host genetics, gut microbial communities, and metabolic outcomes.

16S rRNA Gene Sequencing for Gut Microbiota Profiling

One of the most widely used techniques for studying the composition of complex microbial communities, such as the gut microbiota, is 16S ribosomal RNA (rRNA) gene sequencing. nih.govnih.gov This method targets a hypervariable region of the 16S rRNA gene, which is present in all bacteria and archaea, acting as a molecular fingerprint to identify and classify different microbes within a sample. nih.govnih.gov In the context of this compound's metabolic pathway, this technique is instrumental in identifying the specific gut bacteria responsible for metabolizing dietary precursors like choline, L-carnitine, and betaine into trimethylamine (TMA), the direct precursor of TMAO. nih.govresearchgate.net

Research utilizing 16S rRNA sequencing has successfully identified bacterial taxa whose abundance correlates with circulating TMAO levels. For instance, studies have shown that dietary interventions affecting TMAO levels also lead to significant shifts in the gut microbiota composition. In mouse models, a high-choline diet was found to alter the intestinal flora, which corresponded with a more than twofold increase in serum TMAO levels compared to L-carnitine or betaine diets. researchgate.net Specific TMA-producing bacteria, including Escherichia-Shigella (of the Proteobacteria phylum) and Anaerococcus (of the Firmicutes phylum), have been identified through this method. nih.gov By profiling the gut microbiota, researchers can investigate how different diets or interventions modulate these specific bacterial populations, thereby influencing the production of TMA and subsequently TMAO. nih.govresearchgate.net

Table 1: Bacterial Genera Associated with TMA/TMAO Production Identified via 16S rRNA Sequencing This table is for illustrative purposes and synthesizes findings from multiple studies.

| Bacterial Phylum | Associated Genus/Family | Observed Role in TMAO Pathway |

|---|---|---|

| Proteobacteria | Escherichia-Shigella | Abundance decreased with methionine restriction, correlating with lower TMA production. nih.gov |

| Firmicutes | Anaerococcus | Identified as a TMA-producing bacterium. nih.gov |

| Firmicutes | Ruminococcaceae | Associated with risk of diabetic nephropathy in studies analyzing gut microbiota and metabolites. mdpi.com |

| Bacteroidetes | Bacteroides | Positively correlated with levels of betaine, a TMAO precursor. frontiersin.org |

Metabolomics and Genomics Integration (e.g., Mendelian Randomization Studies)

The integration of metabolomics (the study of small molecules or metabolites) and genomics offers a powerful approach to move beyond correlation and infer causation in the study of disease. nih.govnih.govwustl.edu One prominent method in this field is Mendelian Randomization (MR). MR uses genetic variants (specifically, single nucleotide polymorphisms or SNPs) that are robustly associated with a modifiable exposure (like the circulating level of a metabolite) as an instrumental variable to investigate the causal effect of this exposure on a disease outcome. nih.gov Because genetic variants are randomly allocated at conception, this approach minimizes issues of confounding and reverse causation that can plague traditional observational studies. nih.govnih.gov

In the context of the this compound pathway, MR studies have been employed to investigate the causal role of the gut-microbiota-dependent metabolites TMAO, betaine, choline, and carnitine in various cardiometabolic and neurodegenerative diseases. nih.govnih.gov By leveraging large-scale genome-wide association studies (GWAS), researchers can identify SNPs associated with circulating levels of these metabolites and then examine the association of these same SNPs with diseases like type 2 diabetes, coronary artery disease, and Parkinson's disease. mdpi.comnih.govnih.gov

For example, some MR studies have provided evidence suggesting that genetically predicted higher levels of betaine have a positive causal effect on the severity of Parkinson's disease progression metrics, while TMAO showed a suggestive inverse causal effect on motor fluctuations. nih.gov Another bidirectional MR analysis found that type 2 diabetes and chronic kidney disease appear to be causally associated with higher TMAO levels, suggesting that these disease states may increase TMAO, rather than the other way around. nih.gov These studies integrate genomic data (SNPs) with metabolomic data (metabolite levels) to untangle complex causal pathways. frontiersin.orgnih.gov

Table 2: Illustrative Findings from Mendelian Randomization Studies on TMAO and its Precursors This table presents selected findings from different MR studies to illustrate the application of the methodology. OR = Odds Ratio; CI = Confidence Interval.

| Metabolite (Exposure) | Disease/Outcome | Causal Effect Finding (OR or β) | 95% CI | Reference |

|---|---|---|---|---|

| Betaine | Hoehn-Yahr Stage (Parkinson's) | OR: 1.397 | 1.112, 1.756 | nih.gov |

| TMAO | Motor Fluctuations (Parkinson's) | OR: 0.851 | 0.731, 0.990 | nih.gov |

| Betaine | Type 2 Diabetes | OR: 0.68 | 0.48, 0.95 | nih.gov |

| Choline | Type 2 Diabetes | OR: 1.84 | 1.00, 3.42 | nih.gov |

Biotechnological Applications and Engineered Biotransformations of 2e 3 Trimethylazaniumyl Prop 2 Enoate

Enantioselective Bioproduction of L-Carnitine from (2E)-3-(Trimethylazaniumyl)prop-2-enoate

The conversion of crotonobetaine to L-carnitine is a highly enantioselective process, yielding the biologically active L-isomer. This is a significant advantage over chemical synthesis, which often produces a racemic mixture of D- and L-carnitine that requires subsequent resolution.

Whole-Cell Biotransformations Using Engineered Microorganisms

Whole-cell biotransformations are a cornerstone of L-carnitine production, utilizing microorganisms that have been genetically engineered to efficiently convert crotonobetaine. Enterobacteria such as Escherichia coli and Proteus sp. are commonly employed for this purpose. nih.govresearchgate.net These microorganisms possess the necessary enzymatic machinery to hydrate crotonobetaine to L-carnitine. google.com

The process typically involves growing the engineered microbial cells to a high density and then introducing crotonobetaine as the substrate. The biotransformation can be carried out with growing, resting, or even permeabilized cells to optimize substrate uptake and product formation. nih.govresearchgate.net Research has demonstrated that under optimized conditions, high molar yields of L-carnitine can be achieved. For instance, studies with E. coli have reported molar yields of L-carnitine from crotonobetaine reaching 50–65%, depending on the specific strain and process conditions. nih.gov

| Microorganism | Substrate | Product | Key Advantages |

| Escherichia coli | Crotonobetaine | L-Carnitine | Well-characterized genetics, amenable to genetic engineering. nih.govresearchgate.net |

| Proteus sp. | Crotonobetaine | L-Carnitine | Natural ability to metabolize carnitine and its precursors. nih.gov |

| Agrobacterium/Rhizobium sp. | γ-Butyrobetaine | L-Carnitine | Utilized in industrial processes for L-carnitine production. nih.gov |

Enzymatic Biocatalysis for Chiral Synthesis

In addition to whole-cell systems, isolated enzymes can be used for the chiral synthesis of L-carnitine. The key enzyme in the biotransformation of crotonobetaine is crotonobetainyl-CoA:carnitine CoA-transferase (CaiB), which is part of the cai operon found in bacteria like E. coli. qmul.ac.uk This enzyme, along with others in the pathway, facilitates the stereospecific hydration of crotonobetaine to L-carnitine.

Another enzymatic approach involves the reduction of 3-dehydrocarnitine using carnitine dehydrogenase. google.com This method also produces enantiomerically pure L-carnitine. The use of purified enzymes can offer advantages in terms of reaction specificity and easier downstream processing, although it may be more costly due to the need for enzyme purification.

Metabolic Engineering Strategies for Enhanced Yield and Efficiency

To improve the economic viability of L-carnitine bioproduction, significant research has focused on metabolic engineering to enhance the yield and efficiency of the microbial catalysts.

Strain Optimization in Model Organisms (e.g., Escherichia coli)

Escherichia coli is a preferred host for metabolic engineering due to its well-understood genetics and physiology. nih.govfrontiersin.orgnih.gov Strain optimization strategies often involve the overexpression of genes from the cai operon, which are responsible for carnitine metabolism. nih.gov For example, overexpressing the genes encoding for the carnitine transporter (CaiT) and the key enzymes of the pathway can significantly increase the rate of L-carnitine production. nih.gov

Furthermore, deleting competing metabolic pathways can redirect cellular resources towards L-carnitine synthesis. This can involve knocking out genes responsible for the degradation of intermediates or the production of byproducts.

Pathway Engineering for Overexpression of Key Enzymes and Cofactor Regeneration

Pathway engineering focuses on the rational design and implementation of metabolic pathways to optimize the production of a target molecule. In the context of L-carnitine, this involves the overexpression of key enzymes such as crotonobetaine reductase and carnitine dehydratase. nih.gov

Cofactor regeneration is another critical aspect of metabolic engineering. Many enzymatic reactions in the L-carnitine biosynthesis pathway require cofactors such as NADH. Ensuring a sufficient supply of these cofactors is essential for maintaining high reaction rates. This can be achieved by engineering the host's central metabolism to favor the production of the required cofactors.

Bioprocess Design and Reactor Systems for Industrial Production

The successful industrial-scale production of L-carnitine via biotransformation relies on robust bioprocess design and the use of efficient reactor systems. Both continuous and fed-batch processes have been developed for this purpose. researchgate.net

Fed-batch cultivation is a commonly used strategy where the substrate (crotonobetaine) and other necessary nutrients are fed to the bioreactor over time. This allows for the maintenance of optimal conditions for cell growth and product formation, leading to high cell densities and product titers. In some industrial processes, volumetric productivity has reached impressive levels. For example, a continuous cell-recycling process for the conversion of γ-butyrobetaine to L-carnitine achieved a volumetric productivity of 130 g·L⁻¹·d⁻¹ on a 450 L scale. researchgate.net

| Bioprocess Strategy | Description | Advantages |

| Fed-Batch Cultivation | Substrate and nutrients are added incrementally during the fermentation. researchgate.net | High cell densities, high product titers, controlled process conditions. researchgate.net |

| Continuous Cell-Recycling | Cells are separated from the product stream and recycled back to the reactor. researchgate.net | High volumetric productivity, continuous operation. researchgate.net |

| Immobilized Cell Systems | Cells are physically confined or localized in a defined region of space. nih.govresearchgate.net | Enhanced biocatalyst stability, simplified downstream processing, potential for cell reuse. nih.gov |

No Publicly Available Research Found for "this compound" in Biotechnological Applications

Despite a comprehensive search of scientific databases and scholarly articles, no research or data could be located regarding the biotechnological applications and engineered biotransformations of the chemical compound "this compound."

The inquiry requested detailed information on the use of this specific compound in continuous bioreactors, cell-recycle systems, and the optimization of culture conditions. However, the scientific literature does not appear to contain studies that match these specific parameters for a compound with this name and structure.

It is possible that "this compound" is a novel, not yet publicly researched compound, or that it is referred to by a different chemical name not readily identifiable through standard chemical nomenclature databases.

Extensive searches were conducted using the provided IUPAC name and its structural components. These searches were expanded to include related compounds and potential precursors in relevant biosynthetic pathways, such as the production of L-carnitine. While there is a significant body of research on related molecules like crotonobetaine ((2E)-4-(trimethylazaniumyl)but-2-enoate) in biotechnological applications, the specific "prop-2-enoate" structure requested by the user does not feature in the available literature concerning engineered biotransformations.

Therefore, it is not possible to provide an article that adheres to the strict outline and content inclusions requested, as the foundational research on this specific compound is not available in the public domain.

An exploration of the enigmatic compound this compound reveals a frontier of scientific inquiry, with its metabolic significance and biological roles largely uncharted. While direct research on this specific molecule is limited, the study of structurally related compounds provides a roadmap for future investigations. This article delves into the prospective research directions that could illuminate the importance of this compound, drawing parallels with well-understood metabolic pathways and leveraging cutting-edge research paradigms.

Q & A

Basic: What are the recommended synthetic routes for (2E)-3-(Trimethylazaniumyl)prop-2-enoate, and what analytical techniques validate its purity and structure?

Methodological Answer:

The compound can be synthesized via quaternization of a tertiary amine precursor (e.g., trimethylamine) with methyl acrylate, followed by ion exchange to yield the zwitterionic form. Key steps include:

- Quaternization: React trimethylamine with methyl acrylate in a polar aprotic solvent (e.g., acetonitrile) under reflux.

- Purification: Use ion-exchange chromatography to isolate the zwitterion.

Validation: - Purity: High-performance liquid chromatography (HPLC) with UV detection at 210 nm.

- Structural Confirmation: H/C NMR (e.g., trimethylazaniumyl protons at δ ~3.1 ppm), high-resolution mass spectrometry (HRMS), and FT-IR for functional group analysis .

Basic: How can the stereochemical configuration of the double bond in this compound be confirmed?

Methodological Answer:

The E -configuration of the double bond is confirmed via:

- NOESY NMR: Absence of nuclear Overhauser effect (NOE) between the α-proton of the propenoate and trimethylazaniumyl groups.

- X-ray Crystallography: Resolve crystal structure using software like ORTEP-3 to visualize spatial arrangement .

Advanced: What strategies address discrepancies in the compound’s reactivity observed in different solvent systems?

Methodological Answer:

Contradictions in reactivity (e.g., nucleophilicity or stability) arise from solvent polarity effects on the zwitterionic form. Mitigate via:

- Solvent Dielectric Constant Screening: Test reactivity in solvents with varying polarity (e.g., water vs. DMSO).

- Kinetic Studies: Monitor reaction rates under controlled conditions using UV-Vis spectroscopy or stopped-flow techniques.

- Computational Modeling: Calculate solvation free energy using DFT (e.g., Gaussian 16) to predict solvent effects .

Advanced: How does this compound interact with mitochondrial carnitine shuttle proteins?

Methodological Answer:

As a structural analog of L-carnitine, the compound may compete for binding sites in fatty acid transport. Study via:

- Molecular Docking: Use AutoDock Vina to model interactions with carnitine palmitoyltransferase I (CPT1).

- In Vitro Assays: Measure acyltransferase activity using radiolabeled substrates (e.g., C-palmitoyl-CoA) in isolated mitochondria .

Basic: What are the stability considerations for storing this compound in aqueous solutions?

Methodological Answer:

Stability is pH-dependent due to the zwitterionic nature. Recommendations:

- Buffered Solutions: Use phosphate buffer (pH 7–8) to minimize hydrolysis.

- Storage Conditions: Store at –20°C in amber vials to prevent photodegradation.

- Monitoring: Regular HPLC analysis to detect degradation products (e.g., trimethylamine oxide) .

Advanced: How to resolve conflicting data on the compound’s metabolic turnover rates in different cell models?

Methodological Answer:

Discrepancies may stem from cell-specific expression of transporters or enzymes. Address via:

- Cell Line Profiling: Quantify transporter mRNA (e.g., OCTN2) via qPCR in tested models.

- Isotopic Tracing: Use C-labeled compound to track metabolic flux via LC-MS.

- Knockout Studies: CRISPR-Cas9 knockout of OCTN2 to assess uptake dependency .

Advanced: What computational methods predict the compound’s behavior in lipid bilayer interactions?

Methodological Answer:

Simulate membrane permeability using:

- Molecular Dynamics (MD): Embed the compound in a DPPC bilayer (GROMACS) to assess insertion energetics.

- LogP Calculations: Use ChemAxon or Schrödinger’s QikProp to estimate partition coefficients .

Basic: How to analyze the compound’s zwitterionic equilibrium in physiological buffers?

Methodological Answer:

Characterize the equilibrium via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.